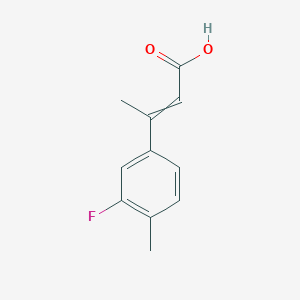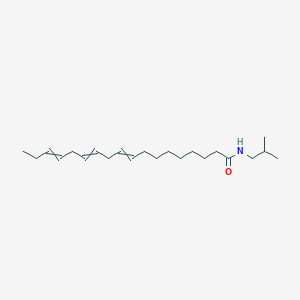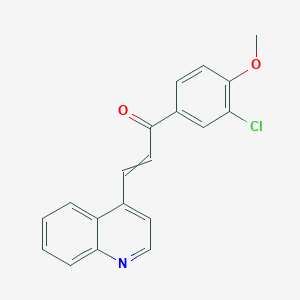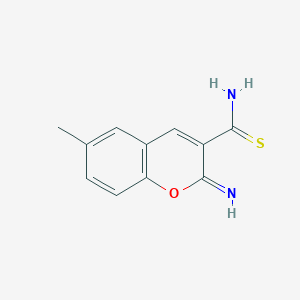![molecular formula C19H30O6 B14190945 acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate CAS No. 844437-78-1](/img/structure/B14190945.png)
acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate is a complex organic compound with a unique structure that includes both acetic acid and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate typically involves the esterification of acetic acid with a suitable alcohol derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and may be carried out under reflux conditions to ensure complete reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts or solvents to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions can vary widely. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of one functional group with another, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
2-Hydroxyphenylacetic acid: Known for its role in various biochemical processes.
Uniqueness
What sets this compound apart is its unique structure, which combines the properties of acetic acid with a substituted phenyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
844437-78-1 |
|---|---|
Molekularformel |
C19H30O6 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate |
InChI |
InChI=1S/C17H26O4.C2H4O2/c1-3-4-5-6-10-17(21-14(2)18)13-20-12-15-8-7-9-16(19)11-15;1-2(3)4/h7-9,11,17,19H,3-6,10,12-13H2,1-2H3;1H3,(H,3,4)/t17-;/m1./s1 |
InChI-Schlüssel |
QVGMWBFEOKQTBP-UNTBIKODSA-N |
Isomerische SMILES |
CCCCCC[C@H](COCC1=CC(=CC=C1)O)OC(=O)C.CC(=O)O |
Kanonische SMILES |
CCCCCCC(COCC1=CC(=CC=C1)O)OC(=O)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)


![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)



![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)



![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)

